molecular formula C19H14N2O7S2 B10900319 3-Nitro-6,12-dioxo-4b,6,7,8a,9,10,10a,10b,11,12-decahydro-9,11-methano-13-oxa-5,8-dithia-7-azabenzo[4,5]cycloocta[1,2,3-cd]-s-indacene-14-carboxylic acid

3-Nitro-6,12-dioxo-4b,6,7,8a,9,10,10a,10b,11,12-decahydro-9,11-methano-13-oxa-5,8-dithia-7-azabenzo[4,5]cycloocta[1,2,3-cd]-s-indacene-14-carboxylic acid

Cat. No.: B10900319
M. Wt: 446.5 g/mol
InChI Key: KSKYMHXYFVXPIQ-UHFFFAOYSA-N
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Description

3-Nitro-6,12-dioxo-4b,6,7,8a,9,10,10a,10b,11,12-decahydro-9,11-methano-13-oxa-5,8-dithia-7-azabenzo[4,5]cycloocta[1,2,3-cd]-s-indacene-14-carboxylic acid is a complex organic compound with a unique structure that includes multiple functional groups such as nitro, dioxo, and carboxylic acid groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Nitro-6,12-dioxo-4b,6,7,8a,9,10,10a,10b,11,12-decahydro-9,11-methano-13-oxa-5,8-dithia-7-azabenzo[4,5]cycloocta[1,2,3-cd]-s-indacene-14-carboxylic acid typically involves multi-step organic reactions. The starting materials and reagents are carefully selected to ensure the formation of the desired product. Common synthetic routes may include nitration, oxidation, and cyclization reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include the use of specialized equipment and techniques such as continuous flow reactors and chromatography for purification.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The dioxo groups can be reduced to hydroxyl groups.

    Substitution: The carboxylic acid group can participate in esterification or amidation reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alcohols and amines are used for esterification and amidation, respectively.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group may yield an amine derivative, while esterification of the carboxylic acid group may produce an ester.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology

In biological research, this compound may be studied for its potential interactions with biological molecules such as proteins and nucleic acids. Its functional groups can form specific interactions with biological targets, making it a valuable tool for studying biochemical processes.

Medicine

In medicine, this compound may have potential therapeutic applications. Its ability to interact with biological targets could lead to the development of new drugs for treating various diseases.

Industry

In the industrial sector, this compound may be used in the development of new materials with specific properties. Its unique structure can impart desirable characteristics to polymers, coatings, and other materials.

Mechanism of Action

The mechanism of action of 3-Nitro-6,12-dioxo-4b,6,7,8a,9,10,10a,10b,11,12-decahydro-9,11-methano-13-oxa-5,8-dithia-7-azabenzo[4,5]cycloocta[1,2,3-cd]-s-indacene-14-carboxylic acid involves its interaction with molecular targets such as enzymes, receptors, and nucleic acids. The compound’s functional groups can form specific interactions with these targets, leading to changes in their activity and function. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    3-Nitro-6,12-dioxo-4b,6,7,8a,9,10,10a,10b,11,12-decahydro-9,11-methano-13-oxa-5,8-dithia-7-azabenzo[4,5]cycloocta[1,2,3-cd]-s-indacene-14-carboxylic acid analogs: Compounds with similar structures but different functional groups.

    Other nitro compounds: Compounds containing nitro groups that exhibit similar reactivity.

    Dioxo compounds: Compounds with dioxo groups that participate in similar oxidation and reduction reactions.

Uniqueness

The uniqueness of this compound lies in its complex structure and the presence of multiple functional groups. This allows for a wide range of chemical reactions and interactions with biological targets, making it a versatile compound for scientific research.

Properties

Molecular Formula

C19H14N2O7S2

Molecular Weight

446.5 g/mol

IUPAC Name

12-nitro-7,18-dioxo-8-oxa-17,21-dithia-19-azahexacyclo[13.7.0.02,6.04,22.09,14.016,20]docosa-9(14),10,12,16(20)-tetraene-5-carboxylic acid

InChI

InChI=1S/C19H14N2O7S2/c22-17(23)12-8-4-7-11-10(15-16(29-14(8)11)20-19(25)30-15)6-3-5(21(26)27)1-2-9(6)28-18(24)13(7)12/h1-3,7-8,10-14H,4H2,(H,20,25)(H,22,23)

InChI Key

KSKYMHXYFVXPIQ-UHFFFAOYSA-N

Canonical SMILES

C1C2C3C4C1C(C2C(=O)OC5=C(C3C6=C(S4)NC(=O)S6)C=C(C=C5)[N+](=O)[O-])C(=O)O

Origin of Product

United States

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